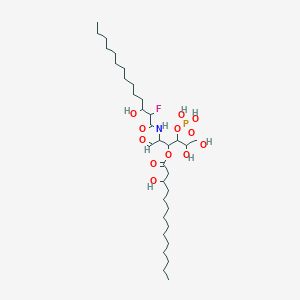

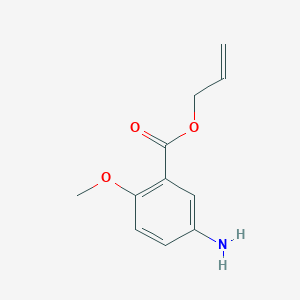

Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-, commonly known as BI 1356, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is an enzyme that plays a crucial role in the regulation of glucose homeostasis by cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). BI 1356 has shown promising results in the treatment of type 2 diabetes mellitus (T2DM) by increasing the secretion of insulin and suppressing the secretion of glucagon.

Mécanisme D'action

BI 1356 acts by inhibiting Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme, which in turn increases the levels of incretin hormones such as GLP-1 and GIP. GLP-1 and GIP stimulate the secretion of insulin and suppress the secretion of glucagon, leading to improved glycemic control.

Effets Biochimiques Et Physiologiques

BI 1356 has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. BI 1356 also improves beta-cell function and insulin sensitivity. In addition, BI 1356 has been shown to reduce inflammation and oxidative stress, which are associated with the development of T2DM.

Avantages Et Limitations Des Expériences En Laboratoire

BI 1356 is a potent and selective inhibitor of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme, making it an ideal tool for studying the role of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- in glucose homeostasis. However, BI 1356 has a short half-life, which can limit its use in long-term studies. In addition, BI 1356 is not suitable for studying the effects of other Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- substrates such as neuropeptide Y.

Orientations Futures

Future research on BI 1356 could focus on its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, further studies could investigate the long-term safety and efficacy of BI 1356 in the treatment of T2DM. Finally, studies could investigate the potential use of BI 1356 in combination with other antidiabetic drugs to improve glycemic control in patients with T2DM.

Conclusion:

BI 1356 is a potent and selective inhibitor of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme that has shown promising results in the treatment of T2DM. BI 1356 acts by increasing insulin secretion and reducing glucagon secretion, leading to improved glycemic control. BI 1356 has potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Further research is needed to investigate the long-term safety and efficacy of BI 1356, as well as its potential use in combination with other antidiabetic drugs.

Méthodes De Synthèse

BI 1356 is synthesized by a multi-step process that involves the coupling of various intermediates. The synthesis starts with the protection of the amine group of the indole derivative using Boc2O. The protected indole derivative is then coupled with the cyclopentyl derivative using EDCI/HOBt as coupling agents. The resulting intermediate is then deprotected using TFA to obtain the final product, BI 1356.

Applications De Recherche Scientifique

BI 1356 has been extensively studied for its therapeutic potential in the treatment of T2DM. Clinical trials have shown that BI 1356 is effective in improving glycemic control in patients with T2DM. BI 1356 has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Propriétés

Numéro CAS |

145131-53-9 |

|---|---|

Nom du produit |

Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- |

Formule moléculaire |

C28H37N3O3 |

Poids moléculaire |

463.6 g/mol |

Nom IUPAC |

1-[2,6-di(propan-2-yloxy)phenyl]-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |

InChI |

InChI=1S/C28H37N3O3/c1-19(2)33-24-13-10-14-25(34-20(3)4)26(24)30-27(32)29-18-28(15-8-9-16-28)22-17-31(5)23-12-7-6-11-21(22)23/h6-7,10-14,17,19-20H,8-9,15-16,18H2,1-5H3,(H2,29,30,32) |

Clé InChI |

CCMPMRJQRHUYCX-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |

SMILES canonique |

CC(C)OC1=C(C(=CC=C1)OC(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |

Autres numéros CAS |

145131-53-9 |

Synonymes |

3-(2,6-dipropan-2-yloxyphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]m ethyl]urea |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.